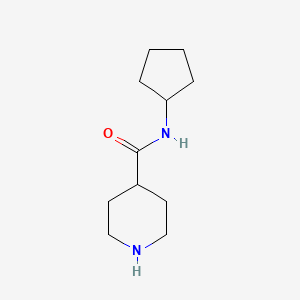

N-cyclopentylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction . The process may also involve purification steps such as recrystallization to obtain the desired product in high purity .

Industrial Production Methods

While specific industrial production methods for N-cyclopentylpiperidine-4-carboxamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or chromatography to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopentylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

Neuropharmacology :

- N-Cyclopentylpiperidine-4-carboxamide has been studied for its potential effects on neurotransmitter systems. Preliminary studies suggest that it may interact with dopaminergic and serotonergic receptors, potentially influencing mood and cognitive functions.

- Case Study : A derivative of this compound was shown to inhibit acetylcholinesterase, indicating potential use in treating neurodegenerative diseases like Alzheimer's .

-

Thrombin Inhibition :

- The compound has been explored as an inhibitor of thrombin, an enzyme involved in blood coagulation. Inhibitors of thrombin are vital in preventing thromboembolic disorders.

- Research Findings : One study indicated that derivatives of this compound exhibited significant inhibition of thrombin activity with low nanomolar potency .

-

Antidepressant Properties :

- Research suggests that compounds similar to this compound may possess antidepressant-like effects through modulation of serotonin pathways. These findings are critical as they open avenues for new antidepressant therapies.

The biological activity of this compound is under investigation across various therapeutic areas:

- Inhibition of Cholinesterases : Compounds related to this compound have shown promise in inhibiting both acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of Alzheimer's disease .

- Antipsychotic Potential : Some analogs have demonstrated potential antipsychotic properties, suggesting their applicability in managing schizophrenia and other psychotic disorders.

Comparison with Related Compounds

A comparative analysis shows how this compound stacks against related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Chloro-5-ethoxy-N-(pyridin-2-yl)indoline-1-carboxamide | Structure | Selective serotonin receptor antagonist |

| N-[5-[(1-benzylpiperidin-4-yl)methoxy]pyridin-3-yl] | Structure | Exhibits potential antipsychotic properties |

| Thienopyridines | Structure | Known for their antiplatelet effects |

The distinct combination of structural elements in this compound may confer unique pharmacological properties compared to these analogs.

Mecanismo De Acción

The mechanism of action of N-cyclopentylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to N-cyclopentylpiperidine-4-carboxamide include:

- N-cyclopentylpiperidine-4-carboxylic acid .

- N-cyclopentylpiperidine-4-carboxylate esters .

- This compound derivatives .

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Actividad Biológica

N-cyclopentylpiperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Understanding its biological activity is crucial for exploring therapeutic applications and mechanisms of action. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables that summarize key insights.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H14N2O

- Molecular Weight : 194.24 g/mol

The compound features a piperidine ring substituted with a cyclopentyl group and a carboxamide functional group, which are essential for its biological activity.

Research indicates that this compound may interact with various biological targets, influencing pathways related to neurotransmission and enzyme inhibition. The compound's structure suggests potential interactions with receptors and enzymes involved in central nervous system (CNS) functions.

Inhibition Studies

This compound has been studied for its inhibitory effects on specific enzymes:

- Enzyme Inhibition : It has shown potential as a selective inhibitor of certain phospholipases, which are critical in lipid signaling pathways. In particular, its role in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) has been emphasized, as this enzyme is involved in the biosynthesis of bioactive lipids like N-acylethanolamines (NAEs) .

Case Studies

- Neurobehavioral Impact : A study demonstrated that inhibition of NAPE-PLD by compounds similar to this compound resulted in altered emotional behaviors in animal models. This suggests a significant role of NAEs in modulating mood and anxiety .

- Thrombin Inhibition : Another derivative related to piperidine-based compounds exhibited low nanomolar inhibition against thrombin, indicating that structural modifications can lead to enhanced biological activity against coagulation factors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Research has indicated that:

- Modifications at specific positions on the piperidine ring can significantly enhance inhibitory potency.

- For example, substituting different groups on the piperidine nitrogen or altering the cyclopentyl moiety can impact the binding affinity and selectivity towards target enzymes .

Data Summary

The following table summarizes key findings from various studies related to the biological activity of this compound and its derivatives:

| Compound Name | Target Enzyme | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | NAPE-PLD | < 1 | Inhibits lipid biosynthesis |

| Related piperidine derivative | Thrombin | 0.058 | Selective inhibition |

| Pyrimidine derivative | AChE/BChE | 6.95 | Cholinesterase inhibition |

Propiedades

IUPAC Name |

N-cyclopentylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10/h9-10,12H,1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWVWQFBCSZTHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.